methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-13-7-6-8-14(11-13)19-24-25-22(29-19)30-12-17(26)23-20-18(21(27)28-2)15-9-4-3-5-10-16(15)31-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAGRNKVOHMTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising several functional groups:
- 1,3,4-Oxadiazole : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Cycloheptathiophene : A heterocyclic compound that contributes to the overall stability and reactivity of the molecule.
- Thioether functionality : Enhances the compound's interaction with biological targets.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 358.46 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
The mechanism of action for these compounds often involves inhibition of key enzymes such as thymidylate synthase and HDAC (Histone Deacetylase), which are critical for cancer cell proliferation and survival . The specific activity of this compound against cancer cell lines remains to be fully elucidated but is expected to follow similar pathways.
Antimicrobial Activity
In addition to its anticancer properties, compounds featuring oxadiazole derivatives have demonstrated antimicrobial effects against various pathogens. For example:
These findings suggest that the compound may also serve as a lead in developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Formation of the oxadiazole ring through condensation reactions.
- Thioether formation utilizing appropriate thiols.
- Cyclization reactions to form the cycloheptathiophene structure.
These synthetic routes often utilize reagents such as acetic anhydride and various catalysts to enhance yield and purity.
Case Studies
Several case studies have reported on the biological evaluation of compounds similar to this compound:
- Case Study on Anticancer Activity : A study demonstrated that derivatives with oxadiazole exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Efficacy : Another investigation found that similar oxadiazole derivatives showed promising results against S. aureus and E. coli, indicating their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential heterocycle formation (e.g., 1,3,4-oxadiazole ring), thioether linkage formation, and amide coupling. Key parameters include:
- Temperature control : Oxadiazole cyclization requires 80–100°C in anhydrous DMF .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization . Monitor progress via TLC and HPLC (C18 columns, acetonitrile/water gradients) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the oxadiazole and thiophene rings. Key signals include:
- Oxadiazole protons at δ 8.3–8.5 ppm (aromatic region) .
- Cycloheptathiophene methyl ester at δ 3.8–3.9 ppm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out byproducts .
- HPLC : Purity >95% using reverse-phase methods with UV detection at 254 nm .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize multi-step synthesis to address low yields or byproduct formation?
Apply response surface methodology (RSM) to:
- Identify critical factors (e.g., reagent stoichiometry, reaction time) via fractional factorial design .
- Optimize oxadiazole cyclization using central composite design (CCD), focusing on temperature and solvent ratios . Example: A 15% yield improvement was achieved by adjusting DMAP catalyst loading from 0.1 to 0.3 equiv in analogous syntheses .
Q. What computational strategies predict regioselectivity in functionalizing the cycloheptathiophene core?
- DFT calculations : Compare activation energies for electrophilic substitution at C2 vs. C4 positions. m-Tolyl groups favor C2 substitution due to steric and electronic effects .
- Molecular docking : Assess interactions between substituents and biological targets (e.g., kinase enzymes) to prioritize synthetic routes .
Q. How do structural modifications (e.g., substituents on oxadiazole or thiophene) influence biological activity?
- SAR studies : Replace m-tolyl with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity. For example:
- m-Tolyl derivative: IC₅₀ = 12 μM (cancer cell lines).
- 3-Nitrophenyl analog: IC₅₀ = 4.5 μM .
- Pharmacophore mapping : Oxadiazole’s sulfur atom and carboxylate ester are critical for ATP-binding pocket interactions .
Q. What strategies resolve contradictions in biological assay data across studies?
- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hrs) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
Methodological Challenges
Q. How to mitigate side reactions during thioacetamide coupling?
- Protecting groups : Temporarily protect the cycloheptathiophene amine with Boc to prevent unwanted nucleophilic attacks .
- Low-temperature reactions : Conduct couplings at 0–4°C to suppress disulfide formation .
Q. What techniques characterize photophysical properties for potential fluorescence applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
